molecular formula C22H23N5O4S B2956675 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898446-55-4

2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2956675
CAS No.: 898446-55-4
M. Wt: 453.52
InChI Key: AURKSCUCYWGCQR-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-5-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-16-5-10-19(27(28)29)15-21(16)32(30,31)25-18-8-6-17(7-9-18)20-11-12-22(24-23-20)26-13-3-2-4-14-26/h5-12,15,25H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURKSCUCYWGCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, with the molecular formula C22H23N5O4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes a sulfonamide group, a nitro group, and a piperidine moiety, which are known to influence its biological interactions. The molecular weight is approximately 453.52 g/mol, and it typically exhibits a purity of around 95% in research applications.

The compound's biological activity may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as enzyme inhibitors, affecting metabolic pathways in target organisms.
  • Antitumor Activity : Preliminary studies suggest that similar compounds have shown efficacy against various cancer cell lines, indicating potential antitumor properties.
  • Antimicrobial Activity : The presence of the piperidine ring suggests possible antibacterial and antifungal activities, as derivatives have demonstrated such effects in previous research .

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for understanding its efficacy and safety:

  • Absorption : Piperidine derivatives generally exhibit good bioavailability.
  • Distribution : The compound's lipophilicity allows it to cross biological membranes effectively, including the blood-brain barrier.
  • Metabolism and Excretion : The metabolic pathways are likely influenced by the nitro and sulfonamide groups, which can undergo reduction and conjugation reactions in the liver.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Efficacy : A study on piperidine-containing compounds indicated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 10 to 20 µM .
  • Antibacterial Activity : Research on similar sulfonamide derivatives revealed MIC values against Staphylococcus aureus and Escherichia coli as low as 0.0039 mg/mL, showcasing strong antibacterial properties .
  • In Vivo Studies : Animal models treated with piperidine derivatives exhibited reduced tumor growth rates compared to controls, reinforcing the potential therapeutic application in oncology .

Data Tables

Biological Activity Effect Reference
AntitumorIC50 10-20 µM against MDA-MB-231
AntibacterialMIC 0.0039 mg/mL against S. aureus
AntifungalModerate activity against Candida species

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the nitro and piperidinyl groups. For example, the nitro group’s deshielding effect on adjacent protons (~δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment. Mobile phase: Acetonitrile/ammonium acetate buffer (pH 6.5) .
  • X-ray Crystallography : For absolute configuration determination, particularly to resolve steric clashes between the sulfonamide and piperidinyl groups .

How can computational methods like quantum chemical calculations be integrated with experimental data to optimize the synthesis and reactivity of this compound?

Q. Advanced

  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states for key steps (e.g., nitration regioselectivity). Software: Gaussian or ORCA .
  • Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction yields. For example, dimethylformamide (DMF) vs. toluene for sulfonamide coupling .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalyst-substrate combinations. Tools: ICReDD’s reaction path search algorithms .

Validation : Compare computational predictions with experimental yields (e.g., DFT-predicted activation energies vs. observed reaction rates) .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this sulfonamide derivative?

Q. Advanced

  • Meta-Analysis Framework :
    • Data Normalization : Adjust for differences in assay conditions (e.g., pH, cell lines) using z-score standardization .
    • Dose-Response Reassessment : Compare IC₅₀ values under standardized protocols (e.g., MTT assay at 48 hours vs. 72 hours).
    • Structural Validation : Confirm compound identity across studies via shared crystallographic data (e.g., CIF files from the IUCr database) .
  • Experimental Replication : Reproduce conflicting studies using identical batches of the compound to isolate batch-dependent variability .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Q. Advanced

  • Analog Synthesis : Modify substituents systematically:
    • Nitro Group Replacement : Test -CF₃, -CN, or -SO₂Me at the 5-position.
    • Piperidinyl Variations : Replace piperidine with morpholine or azetidine .
  • Biological Assays :
    • Target Binding : Radioligand displacement assays (e.g., ³H-labeled compound vs. receptor isoforms).
    • Functional Activity : Measure cAMP inhibition or kinase activity in HEK293 cells .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .

What are the critical considerations in designing a stability-indicating assay for this compound under varying pH and temperature conditions?

Q. Basic

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours. Monitor via HPLC for nitro group reduction or sulfonamide cleavage .
    • Oxidative Stress : 3% H₂O₂ at 40°C. Key degradation product: Sulfonic acid derivative .
  • Chromatographic Conditions : Use a stability-indicating C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time shift >5% indicates degradation .

What advanced reactor designs or membrane technologies could enhance the scalability of its synthesis while maintaining high regioselectivity?

Q. Advanced

  • Flow Chemistry : Continuous stirred-tank reactors (CSTRs) for nitration steps to control exothermicity and improve safety .
  • Membrane Separation : Nanofiltration membranes (e.g., Polyamide TFC) to isolate the sulfonamide intermediate from byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time for piperidinyl-pyridazine coupling (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

How does the introduction of nitro and piperidinyl groups influence the electronic and steric properties of the molecule, as determined by crystallographic and spectroscopic analyses?

Q. Advanced

  • Electron-Withdrawing Effects : The nitro group reduces electron density on the benzene ring (Hammett σₚ = +0.78), increasing sulfonamide acidity (pKa ~3.5) .
  • Piperidinyl Conformation : X-ray data shows the piperidinyl group adopts a chair conformation, causing steric clashes with the pyridazine ring (torsion angle = 85.2°) .
  • NMR Chemical Shifts : The piperidinyl N-H proton appears as a broad singlet at δ 3.1–3.3 ppm due to restricted rotation .

What statistical experimental design approaches are recommended for optimizing reaction parameters in the synthesis of this compound?

Q. Advanced

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent) using a 2³ full factorial design. Response surface methodology (RSM) identifies optimal conditions .
  • Central Composite Design (CCD) : For nitration optimization:
    • Factors : HNO₃ concentration (65–90%), reaction time (2–6 hours).
    • Response : Yield (%) and regioselectivity (HPLC area %) .
  • ANOVA Analysis : Confirm significance of factors (p < 0.05) and lack-of-fit tests to validate model accuracy .

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